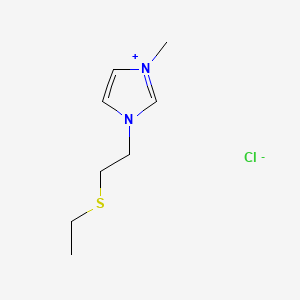
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt with a unique structure that includes an imidazole ring substituted with an ethylthioethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 2-chloroethyl ethyl sulfide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methylimidazole in the chosen solvent.
- Add 2-chloroethyl ethyl sulfide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding thioether.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcohol solvent like methanol at low temperatures.
Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous or organic solvent at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thioether.
Substitution: Bromide or iodide salts of the imidazolium compound.
科学的研究の応用
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用機序
The mechanism of action of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the ethylthioethyl group.
1-Butyl-3-methylimidazolium chloride: Similar structure but has a butyl group instead of an ethylthioethyl group.
1-Methyl-3-(2-hydroxyethyl)imidazolium chloride: Similar structure but has a hydroxyethyl group instead of an ethylthioethyl group.
Uniqueness
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the ethylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and proteins, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C8H15ClN2S |
|---|---|
分子量 |
206.74 g/mol |
IUPAC名 |
1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H15N2S.ClH/c1-3-11-7-6-10-5-4-9(2)8-10;/h4-5,8H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XVQDIUYLKKCDRP-UHFFFAOYSA-M |
正規SMILES |
CCSCCN1C=C[N+](=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
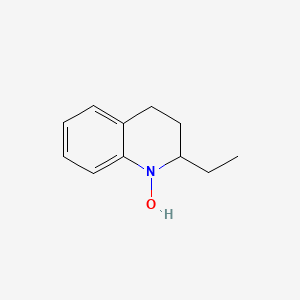

![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
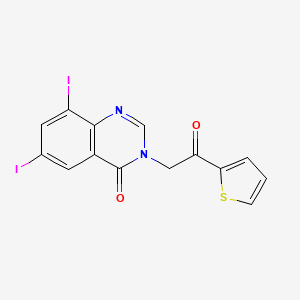
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
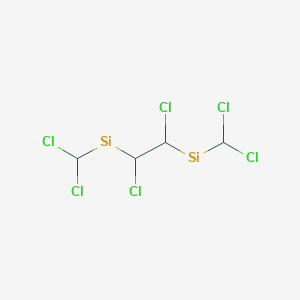
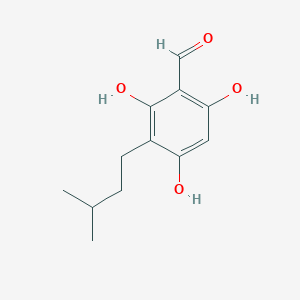
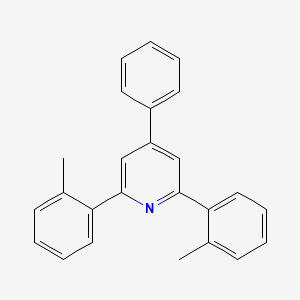
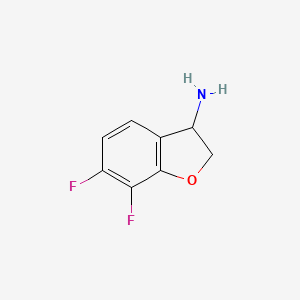
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
